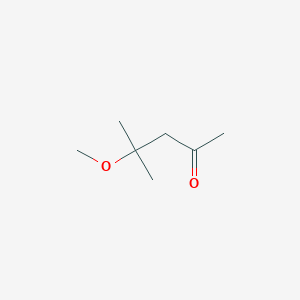

4-Methoxy-4-methyl-2-pentanone

Description

Significance of the Compound within Ketone Chemistry and Related Disciplines

The significance of 4-Methoxy-4-methyl-2-pentanone in the chemical sciences stems from its bifunctional nature. The presence of a carbonyl group (ketone) and an ether moiety within the same molecule provides distinct reactive sites. ontosight.aicymitquimica.com This structural feature makes it a valuable building block in organic synthesis, serving as a precursor for more complex molecules in the pharmaceutical, agrochemical, and fragrance industries. ontosight.aidatainsightsmarket.com

In the realm of ketone chemistry, the compound's structure influences its reactivity. The ether group can affect the electronic properties of the ketone's carbonyl group, and the branched methyl groups introduce steric considerations for reactions with nucleophiles. ontosight.aicymitquimica.com Its utility as a solvent is also noteworthy, with its solvency power making it suitable for various applications, including in coatings and adhesives. datainsightsmarket.commarketreportanalytics.com

Academic research has explored its role as an intermediate in the synthesis of various chemical entities. For instance, it is a precursor in the production of certain drugs and is used in the formulation of flavorings and fragrances due to its volatility. ontosight.ai The compound is available in different grades, including chemical and pharmaceutical, to meet the specific requirements of these applications. datainsightsmarket.com

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.1849 g/mol |

| CAS Number | 107-70-0 |

| Boiling Point | 156 °C to 177 °C |

| Density | 0.895 to 0.910 g/mL |

| Refractive Index | 1.418 |

| Flash Point | 48 °C |

| Water Solubility | Insoluble |

| Appearance | Clear, colorless liquid |

Note: The physical properties such as boiling point and density may vary slightly depending on the source. noaa.govnih.govbiosynth.com

Historical Trajectories and Key Milestones in the Research of this compound

The academic and industrial interest in this compound can be traced back to research focused on the reactions of unsaturated ketones. A key method for its synthesis involves the reaction of mesityl oxide with methanol (B129727). evitachem.com A significant development in this area was a 1959 patent that detailed a process for producing 4-alkoxy-4-methyl-2-pentanones, including the methoxy (B1213986) derivative, by reacting mesityl oxide with a primary alcohol in the presence of a strongly acidic cation exchange resin. This method provided an efficient route for the preparation of the compound.

A notable area of academic inquiry has been the photochemical behavior of this compound. Research published in the mid-1960s explored the photolysis of this compound. A 1964 paper reported that the photolysis of this compound yields products such as methanol, acetone (B3395972), mesityl oxide, and a hydroxyfuran derivative. cdnsciencepub.com A subsequent study in 1965 further elaborated on the synthesis and characterization of one of these photoproducts, 2,2,4-trimethyl-4-hydroxytetrahydrofuran, confirming its structure. cdnsciencepub.com These studies were important in understanding the photochemical pathways of alkoxy ketones.

More recent developments have focused on refining its production and exploring new applications. Innovations aim to enhance its purity and develop more sustainable synthesis methods. datainsightsmarket.com The compound continues to be a subject of interest in various industrial sectors, with ongoing research into its performance characteristics and potential new uses. datainsightsmarket.com

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-4-methylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-6(8)5-7(2,3)9-4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKPBCHLPVDQTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Record name | 4-METHOXY-4-METHYLPENTAN-2-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-METHOXY-4-METHYL-2-PENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1098 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025557 | |

| Record name | 4-Methoxy-4-methyl-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-methoxy-4-methylpentan-2-one appears as a clear colorless liquid. Insoluble in water and less dense than water. Vapors heavier than air. Used as a solvent., Colorless to white liquid; [CHEMINFO] Oily liquid; [MSDSonline], COLOURLESS LIQUID. | |

| Record name | 4-METHOXY-4-METHYLPENTAN-2-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methoxy-4-methyl-2-pentanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3305 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-METHOXY-4-METHYL-2-PENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1098 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

297 to 325 °F at 760 mmHg (NTP, 1992), 147-163 °C, 160 °C | |

| Record name | 4-METHOXY-4-METHYLPENTAN-2-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-METHOXY-4-METHYL-2-PENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-METHOXY-4-METHYL-2-PENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1098 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

141 °F (NTP, 1992), 61 °C, 60 °C c.c. | |

| Record name | 4-METHOXY-4-METHYLPENTAN-2-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methoxy-4-methyl-2-pentanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3305 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-METHOXY-4-METHYL-2-PENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1098 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Water solubility of 280,000 mg/l at 25 °C., Solubility in water, g/100ml at 25 °C: 28 | |

| Record name | 4-METHOXY-4-METHYLPENTAN-2-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-METHOXY-4-METHYL-2-PENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-METHOXY-4-METHYL-2-PENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1098 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.89 | |

| Record name | 4-METHOXY-4-METHYL-2-PENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1098 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.49 | |

| Record name | 4-METHOXY-4-METHYL-2-PENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1098 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2.2 [mmHg], 3.16 mm Hg at 25 °C., Vapor pressure, kPa at 25 °C: 0.42 | |

| Record name | 4-Methoxy-4-methyl-2-pentanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3305 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-METHOXY-4-METHYL-2-PENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-METHOXY-4-METHYL-2-PENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1098 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

WATER-WHITE LIQUID | |

CAS No. |

107-70-0 | |

| Record name | 4-METHOXY-4-METHYLPENTAN-2-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methoxy-4-methyl-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-4-methyl-2-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentoxone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentanone, 4-methoxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methoxy-4-methyl-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-4-methylpentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXY-4-METHYL-2-PENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02RA332R13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-METHOXY-4-METHYL-2-PENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-METHOXY-4-METHYL-2-PENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1098 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-30 °C | |

| Record name | 4-METHOXY-4-METHYL-2-PENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1098 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Spectroscopic Characterization and Vibrational Analysis of 4 Methoxy 4 Methyl 2 Pentanone

Experimental Vibrational Spectroscopy: FTIR and FT-Raman Investigations

The vibrational dynamics of 4-methoxy-4-methyl-2-pentanone have been experimentally probed using Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy. researchgate.netresearchgate.net The FTIR spectrum was recorded in the 4000–400 cm⁻¹ range, while the FT-Raman spectrum was observed between 4000–100 cm⁻¹. researchgate.net This comprehensive data acquisition allows for the identification and assignment of the fundamental vibrational modes of the molecule.

Fundamental Vibrational Modes and Spectroscopic Peak Assignments

The assignment of the observed spectral peaks to specific molecular vibrations is a crucial step in the analysis. These assignments are based on the peak positions, their intensities, and relative frequencies in both the FTIR and FT-Raman spectra. researchgate.netresearchgate.net For this compound, which possesses Cₛ symmetry, the vibrational modes are distributed as 39 in-plane (A') and 24 out-of-plane (A'') vibrations, all of which are active in both IR and Raman spectroscopy. researchgate.net

Key vibrational assignments include:

C-H Vibrations: The asymmetric and symmetric stretching vibrations of the CH₃ groups are observed in the high-frequency region of the spectra.

C=O Stretching: The characteristic carbonyl (C=O) stretching vibration is a strong indicator of the ketone functional group.

C-O-C Vibrations: The ether linkage (C-O-C) gives rise to distinct stretching modes.

Skeletal Vibrations: The lower frequency region of the spectra is dominated by various bending, rocking, and torsional modes of the molecular skeleton.

Table 1: Selected Experimental Vibrational Frequencies and Assignments for this compound

| FTIR (cm⁻¹) | FT-Raman (cm⁻¹) | Vibrational Assignment |

| 2976 | 2980 | CH₃ Asymmetric Stretch |

| 2829 | 2831 | CH₃ Symmetric Stretch |

| 1718 | 1716 | C=O Stretch |

| 1468 | 1466 | CH₃ Asymmetric Bending |

| 1365 | 1367 | CH₃ Symmetric Bending |

| 1238 | 1240 | C-O-C Asymmetric Stretch |

| 1172 | 1170 | C-C Stretch |

| 841 | 843 | C-O-C Symmetric Stretch |

| 528 | 530 | C=O In-plane Bending |

| 488 | 490 | C-C-O Bending |

This table presents a selection of key vibrational modes and is not exhaustive. The assignments are based on a comprehensive analysis of the full spectra.

Theoretical Vibrational Spectroscopy: Quantum Chemical Calculations

To complement and validate the experimental findings, quantum chemical calculations have been employed to model the vibrational behavior of this compound.

Density Functional Theory (DFT) Approaches for Spectral Prediction

Density Functional Theory (DFT) has proven to be a powerful tool for predicting the vibrational spectra of molecules. researchgate.net Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional method has been utilized for this purpose. researchgate.net DFT calculations allow for the determination of the optimized molecular geometry and the calculation of harmonic vibrational frequencies, which can then be compared with experimental data. researchgate.net This theoretical approach provides a deeper insight into the nature of the vibrational modes.

Basis Set Selection and Their Influence on Vibrational Analysis (e.g., 6-311++G, cc-pVTZ)**

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which describes the atomic orbitals of the system. For the analysis of this compound, two different basis sets have been employed: 6-311++G** and cc-pVTZ (correlation-consistent polarized valence triple-zeta). researchgate.net

6-311++G :** This is a Pople-style basis set that is widely used for its balance of computational cost and accuracy. The "++" indicates the inclusion of diffuse functions on both heavy and hydrogen atoms, which are important for describing non-covalent interactions and weakly bound electrons. The "**" denotes the addition of polarization functions on all atoms, allowing for more flexibility in describing the electron distribution.

cc-pVTZ: This is a correlation-consistent basis set designed to systematically converge towards the complete basis set limit. It provides a higher level of accuracy than many Pople-style basis sets but at a greater computational expense.

The use of these two distinct basis sets allows for an assessment of the influence of the basis set on the calculated vibrational frequencies and provides a more robust theoretical prediction. researchgate.net

Comparative Analysis of Experimental and Calculated Vibrational Frequencies

A crucial aspect of this combined experimental and theoretical study is the direct comparison of the measured FTIR and FT-Raman frequencies with the scaled vibrational frequencies calculated using DFT. The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, a scaling factor is typically applied to the calculated frequencies to improve the agreement with experimental data.

The comparison reveals a good correlation between the experimental and calculated vibrational frequencies for this compound. researchgate.net This strong agreement validates the accuracy of the quantum chemical calculations and the proposed assignments of the fundamental vibrational modes. researchgate.netresearchgate.net

Table 2: Comparison of Experimental and Calculated (B3LYP/6-311++G ) Vibrational Frequencies for Selected Modes of this compound**

| Vibrational Assignment | Experimental FTIR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |

| CH₃ Asymmetric Stretch | 2976 | 2985 |

| CH₃ Symmetric Stretch | 2829 | 2838 |

| C=O Stretch | 1718 | 1725 |

| CH₃ Asymmetric Bending | 1468 | 1472 |

| CH₃ Symmetric Bending | 1365 | 1370 |

| C-O-C Asymmetric Stretch | 1238 | 1245 |

| C-C Stretch | 1172 | 1178 |

| C-O-C Symmetric Stretch | 841 | 848 |

| C=O In-plane Bending | 528 | 535 |

| C-C-O Bending | 488 | 495 |

The calculated frequencies have been scaled to provide a better comparison with the experimental data. The close agreement between the experimental and scaled theoretical values supports the accuracy of the vibrational assignments.

Electronic Structure and Quantum Chemical Investigations of 4 Methoxy 4 Methyl 2 Pentanone

Computational Methodologies for Electronic Properties

Quantum chemical calculations are instrumental in understanding the fundamental electronic characteristics of molecules. For 4-Methoxy-4-methyl-2-pentanone, a combination of Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) has been employed to model its electronic behavior accurately.

The initial step in characterizing a molecule computationally is to determine its most stable three-dimensional structure, known as geometry optimization. For this compound, this was achieved using Density Functional Theory (DFT), a method that calculates the electronic structure of many-body systems. researchgate.net The hybrid B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was utilized for these calculations. researchgate.net To ensure a high degree of accuracy, two different basis sets were employed: 6-311++G** and cc-pVTZ. researchgate.net The process also involved a potential energy surface scan to identify the most stable conformer of the molecule. researchgate.net The optimized geometric parameters, including bond lengths and angles, were computed to provide a precise model of the molecular structure. researchgate.net

| Bond Length (Å) | Bond Angle (°) | ||||

|---|---|---|---|---|---|

| Parameter | B3LYP/6-311++G | B3LYP/cc-pVTZ | Parameter | B3LYP/6-311++G | B3LYP/cc-pVTZ |

| C1-C2 | 1.519 | 1.516 | O5-C6-H14 | 105.9 | 106.1 |

| C2-C3 | 1.521 | 1.518 | O5-C6-H15 | 112.5 | 112.7 |

| C2-O9 | 1.213 | 1.211 | H13-C6-H14 | 108.4 | 108.3 |

| C3-C4 | 1.539 | 1.536 | H13-C6-H15 | 108.9 | 108.7 |

| C4-O5 | 1.452 | 1.448 | H14-C6-H15 | 108.4 | 108.3 |

| C4-C7 | 1.534 | 1.531 | H16-C7-H17 | 108.3 | 108.3 |

| C4-C8 | 1.534 | 1.531 | H16-C7-H18 | 107.8 | 107.8 |

| O5-C6 | 1.417 | 1.413 | H17-C7-H18 | 108.9 | 109.0 |

To investigate the electronic absorption properties and the nature of excited states, Time-Dependent Density Functional Theory (TD-DFT) calculations were performed. researchgate.net This method is an extension of DFT used to predict electronic spectra and properties of molecules in their excited states. researchgate.net For this compound, the TD-DFT method was used to compute the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net These calculations are crucial for understanding the electronic transitions within the molecule, which govern its response to ultraviolet-visible light. researchgate.net

Analysis of Molecular Electronic Properties

The data generated from DFT and TD-DFT calculations allow for a detailed analysis of the molecule's electronic characteristics, including its reactivity, charge distribution, and kinetic stability.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nycu.edu.tw The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity. For this compound, the HOMO and LUMO energies were computed using the B3LYP/6-311++G** method. researchgate.net The HOMO energy was found to be -0.2598 eV, and the LUMO energy was -0.0308 eV, resulting in an energy gap of 0.229 eV. researchgate.net This small energy gap suggests that the molecule is prone to electron delocalization. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO | -0.2598 |

| LUMO | -0.0308 |

| Energy Gap (LUMO-HOMO) | 0.229 |

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kJ/mol) |

|---|---|---|

| n(O) | σ(C2-C3) | 20.02 |

| n(O) | σ(C1-C2) | Not specified |

Thermodynamic and Energetic Characterization

Quantum chemical calculations offer a powerful tool for understanding the thermodynamic properties of molecules. For this compound, these parameters have been determined using density functional theory (DFT) with the B3LYP method and different basis sets, providing a comprehensive energetic profile of the molecule at a standard temperature of 298.15 K.

Theoretical calculations have been employed to determine the thermodynamic properties of this compound. A study utilizing the B3LYP method with the 6-311++G** and cc-pVTZ basis sets calculated several key thermodynamic parameters. researchgate.net The Self-Consistent Field (SCF) energy, total thermal energy, and zero-point vibrational energy were determined, providing fundamental data on the molecule's stability and energy distribution. researchgate.net

The calculated thermodynamic parameters are summarized in the table below. These values are crucial for predicting the chemical reactivity and equilibrium of the compound under various conditions.

| Thermodynamic Parameter | B3LYP/6-311++G(d,p) | B3LYP/cc-pVTZ |

| SCF Energy (a.u) | -425.74193 | -425.77578 |

| Total Thermal Energy (Etotal) (kcal/mol) | 132.290 | 132.387 |

| Zero Point Vibrational Energy (ZPVE) (kcal/mol) | 125.50862 | 125.61321 |

Table 1: Calculated thermodynamic parameters of this compound at 298.15 K. researchgate.net

To understand the conformational flexibility of this compound, a potential energy surface (PES) scan was conducted. researchgate.net This analysis focused on the torsion angle defined by the atoms O9=C2-C3-C4, which was varied in 30° increments from 0° to 360°. researchgate.net The calculations, performed using the B3LYP/6-311++G** method, allowed for the simultaneous relaxation of all other geometrical parameters. researchgate.net

The PES scan revealed two key conformers, designated as (A) and (B). The energy profile demonstrated that the minimum energy conformation occurs at 0° and 360°, while the maximum energy is at 180°. researchgate.net The optimized structure corresponding to the 0° and 360° dihedral angle, conformer (A), was identified as the most stable geometry. researchgate.net In this stable conformer, the carbonyl group (C=O) and the methylene (B1212753) hydrogens are in a trans position. researchgate.net Conversely, the unstable conformer (B) exhibits a cis arrangement of these groups. researchgate.net

Reaction Kinetics and Mechanistic Studies of 4 Methoxy 4 Methyl 2 Pentanone

Atmospheric Chemistry and Gas-Phase Degradation Pathways

The atmospheric fate of 4-methoxy-4-methyl-2-pentanone is primarily determined by its reactions with photochemically generated oxidants and its response to solar radiation.

The photolysis of this compound, when exposed to ultraviolet radiation, results in the formation of several products. Key products identified from its photolysis include mesityl oxide, methanol (B129727), and a derivative of hydroxyfuran. acs.org Additionally, minor yields of acetone (B3395972) and methyl isopropenyl ether have been reported. acs.org The presence of an oxygen atom in the ether moiety influences the photochemical reaction pathways, suppressing certain reactions like the Norrish Type I cleavage while favoring others. cdnsciencepub.com For instance, studies on the iso-electronic compound 2-methoxy-3-pentanone show it exclusively yields Norrish Type II products. cdnsciencepub.com This suggests that the presence of the ether oxygen facilitates γ-hydrogen abstraction within a six-membered transition state, a key step in the Type II process. cdnsciencepub.com

The gas-phase reaction with hydroxyl (OH) radicals is a significant atmospheric loss process for this compound. The rate constant for the reaction between this compound and OH radicals has been estimated to be 5.15 x 10⁻¹² cm³/molecule-sec at room temperature. nih.gov This reaction rate corresponds to an estimated atmospheric half-life of approximately 3.1 days, assuming an average atmospheric OH radical concentration of 5 x 10⁵ radicals per cm³. nih.gov

Atmospheric Reaction Rate Constants and Half-Life

| Reactant | Rate Constant (cm³/molecule-sec) | Estimated Atmospheric Half-Life |

|---|---|---|

| OH Radical | 5.15 x 10⁻¹² nih.gov | ~3.1 days nih.gov |

| Cl Atom | Data not available | Data not available |

The atmospheric degradation of this compound leads to the formation of smaller, oxygenated volatile organic compounds. Through photolysis, primary products include mesityl oxide and methanol, with acetone and methyl isopropenyl ether formed in smaller quantities. acs.org While specific product yield studies from the OH-initiated oxidation of this compound are limited, analogies with similar compounds, such as 4-hydroxy-4-methyl-2-pentanone, suggest potential products. The photolysis of this related hydroxyketone yields acetone and formaldehyde (B43269) as the main primary products. researchgate.net

Identified Degradation Products from Photolysis

| Product | Yield |

|---|---|

| Mesityl oxide | Major product acs.org |

| Methanol | Major product acs.org |

| Hydroxyfuran derivative | Major product acs.org |

| Acetone | Minor product acs.org |

| Methyl isopropenyl ether | Minor product acs.org |

Solution-Phase Reactivity and Transformation Mechanisms

In the solution phase, the reactivity of this compound is characterized by the interplay of its ketone and ether functional groups.

The reactivity of this compound is dictated by its two primary functional groups.

The ketone moiety is susceptible to nucleophilic attack at the carbonyl carbon, as demonstrated in the cyclocondensation reactions. researchgate.netresearchgate.net It also undergoes photochemical reactions, such as the Norrish Type II process, which involves intramolecular hydrogen abstraction by the excited carbonyl group. cdnsciencepub.com

Synthetic Methodologies and Derivation Research of 4 Methoxy 4 Methyl 2 Pentanone

Derivation Pathways and Synthetic Precursors (e.g., from Diacetone Alcohol)

The primary and well-documented synthetic route to 4-Methoxy-4-methyl-2-pentanone involves a two-step process originating from diacetone alcohol. nih.gov The initial step is the acid-catalyzed dehydration of diacetone alcohol (4-hydroxy-4-methyl-2-pentanone) to yield mesityl oxide. nih.govchembk.com This intermediate, mesityl oxide, is then subjected to a reaction with methanol (B129727) in the presence of an acidic catalyst to produce the final product, this compound. nih.gov

A common method for the second step—the addition of methanol to mesityl oxide—utilizes a strongly acidic cation exchange resin in its hydrogen form as the catalyst. google.com This technique has been demonstrated in both batch and continuous processes. In a continuous process, a mixture of methanol and mesityl oxide is passed through a bed of the resin. google.com The molar ratio of alcohol to the ketone precursor is a key parameter, with ratios of 2:1 to 4:1 being typical. google.com While higher ratios can increase conversion, they also complicate the separation of the product from the excess alcohol. google.com Temperature is another critical factor, as lower temperatures favor higher conversion rates. google.com Research has shown that this resin-catalyzed method is effective for producing 4-alkoxy-4-methyl-2-pentanones from various lower aliphatic primary alcohols. google.com

The following table details the results from experiments on the addition of methanol to mesityl oxide using an acid ion exchange resin catalyst.

| Run No. | Feed Rate (mL/min) | Moles of Ether Produced | Conversion (%) | Yield (%)* |

| 1 | 0.245 | 1.14 | 35 | 83 |

| 2 | 0.428 | 0.98 | 30 | 83 |

| 3 | 0.616 | 0.88 | 27 | 82 |

| 4 | 1.050 | 0.70 | 22 | 81 |

| Based on unrecovered mesityl oxide. Data sourced from Lorette, N. B. (1958). acs.org |

Upstream products in the synthesis pathway include diacetone alcohol, methanol, and mesityl oxide. molbase.com

Role as an Intermediate in Complex Organic Synthesis

This compound is a versatile chemical building block and intermediate in a variety of complex organic syntheses. ontosight.aisolubilityofthings.com Its structure, featuring both a ketone and an ether functional group, allows for diverse reactivity, making it a valuable precursor in the production of more complex molecules. solubilityofthings.com This utility is leveraged across several sectors of the chemical industry, including the manufacturing of pharmaceuticals, agrochemicals, and specialty chemicals for flavors and fragrances. ontosight.aisolubilityofthings.comarchivemarketresearch.com The market for this compound is driven by this demand, with a global market value estimated at $110 million in 2025 and a projected compound annual growth rate (CAGR) of 4.2% from 2025 to 2033. archivemarketresearch.commarketreportanalytics.comdatainsightsmarket.com

In the pharmaceutical industry, this compound serves as a crucial intermediate in the synthesis of various drugs and active pharmaceutical ingredients (APIs). ontosight.aimarketreportanalytics.com Its role as a precursor is a significant driver of its market growth. marketreportanalytics.comdatainsightsmarket.com Research has demonstrated its use in the synthesis of hydrazone derivatives, which are themselves important intermediates in pharmaceutical development due to their versatile reactivity and potential biological activities. ontosight.ai For example, this compound can be reacted with 2-(1,1-dimethylethyl)hydrazine to form 2-Pentanone, 4-methoxy-4-methyl-, 2-(1,1-dimethylethyl)hydrazone, a compound class explored for antibacterial and anticancer properties. ontosight.ai The demand for high-purity grades of the solvent for these exacting applications is a notable trend in the pharmaceutical sector. datainsightsmarket.com

This compound is recognized for its applications in the flavor and fragrance industry. ontosight.ai It possesses a characteristically sweet and fruity aroma, which makes it a candidate for use as a flavoring agent or as a component in fragrance formulations for consumer products. solubilityofthings.com Its volatility is a key property that makes it suitable for these applications. ontosight.ai

Development of Sustainable and Eco-Friendly Synthesis Approaches

In line with broader trends in the chemical industry, there is a growing focus on developing sustainable and greener synthesis routes for this compound. archivemarketresearch.com One of the key areas of innovation is the use of more efficient and environmentally benign catalysts. The application of a solid acid ion exchange resin for the addition of alcohols to mesityl oxide represents a step in this direction. google.comacs.org This method offers a significant advantage over traditional homogeneous acid catalysts, such as sulfuric acid, because the solid resin catalyst can be easily separated from the reaction mixture and potentially reused, minimizing waste and simplifying purification processes. acs.org This approach avoids lengthy reaction times and complex workups associated with older methods. acs.org The ongoing adoption of such sustainable manufacturing practices is a notable trend shaping the future of the this compound market. archivemarketresearch.com

Advanced Applications of 4 Methoxy 4 Methyl 2 Pentanone in Chemical Research and Development

Research on Solvent Properties for Specialized Chemical Processes

The distinct properties of 4-Methoxy-4-methyl-2-pentanone make it a valuable solvent in various industrial and research applications. ontosight.ai It is a colorless liquid that is soluble in many organic solvents and has limited solubility in water. ontosight.ainih.govnoaa.gov

High-Purity Solvent Applications in Chemical Manufacturing

This compound's high purity and strong solvency power make it highly suitable for demanding applications, particularly within the pharmaceutical and chemical manufacturing sectors. datainsightsmarket.com The compound is available in different grades, including chemical and pharmaceutical grades, to meet the specific and often stringent requirements of these industries. datainsightsmarket.commarketreportanalytics.com The growing demand for high-purity solvents in pharmaceutical manufacturing is a key factor driving its use, as it serves as a critical intermediate in the synthesis of various drugs and active pharmaceutical ingredients (APIs). datainsightsmarket.commarketreportanalytics.com Companies have responded to this need by introducing high-purity versions of the solvent tailored for these specialized applications. marketreportanalytics.com

Optimization of Formulations in Coatings and Resin Research

This compound is widely used as a solvent for a variety of resin coatings. nih.govchemicalbook.comnih.govhaz-map.com Its excellent solvency and compatibility with numerous polymers contribute to its growing use as a solvent and reactive diluent in high-performance coatings. marketreportanalytics.com Research has focused on its role in the manufacture of vinyl resins and in formulations for paint and varnish removers and roll-coating inks. researchgate.net The optimization of coating formulations often leverages the physical and chemical properties of this compound to achieve desired performance characteristics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.19 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 154-156°C |

| Flash Point | 48-49°C |

| Specific Gravity | 0.91 g/cm³ |

| Water Solubility | Limited / Insoluble |

Sources: ontosight.ainih.govchemicalbook.comchemicalbook.comlabproinc.com

Laboratory and Research Use

In addition to its industrial applications, this compound is a staple in laboratory and research settings. ontosight.ai It is often designated for "Research Use Only" and is supplied by chemical companies for a wide range of scientific studies. fishersci.atsimsonpharma.com

Employed in Various Chemical and Biological Studies

The compound serves as an intermediate or precursor in the laboratory synthesis of other chemicals. ontosight.aiontosight.ai Its utility extends to detailed scientific investigations, including vibrational spectroscopic analysis and quantum chemical studies. researchgate.net For instance, research has utilized Fourier-transform infrared spectroscopy (FTIR) and FT-Raman spectroscopy, alongside density functional theory (DFT) calculations, to analyze the molecular structure and vibrational modes of this compound. researchgate.net Furthermore, it has been subject to genetic toxicology studies, such as the Salmonella mutagenicity test (Ames test), to assess its biological effects. nih.gov These studies are crucial for understanding the compound's fundamental chemical and biological characteristics. researchgate.netevitachem.com

Environmental Fate and Atmospheric Chemistry Research of 4 Methoxy 4 Methyl 2 Pentanone

Environmental Detection and Distribution Studies (e.g., in Water and Soil)

Upon release into aquatic environments, its solubility will influence its partitioning between the water column and sediment. In soil, its mobility will be influenced by factors such as soil organic carbon content and moisture levels. Given its vapor pressure, volatilization from both water and soil surfaces into the atmosphere is an anticipated and significant distribution pathway.

Analytical Methods for Detection:

The detection of 4-methoxy-4-methyl-2-pentanone in environmental samples can be achieved through various analytical techniques. High-performance liquid chromatography (HPLC) with a reverse-phase column is a suitable method for its separation and quantification sielc.com. For trace-level analysis in complex matrices like water or soil, methods such as purge-and-trap gas chromatography/mass spectrometry (GC/MS) would be employed to isolate and identify the compound.

Table 7.1: Physicochemical Properties Influencing Environmental Distribution

| Property | Value | Implication for Environmental Distribution |

| Molecular Formula | C7H14O2 | Provides the basic composition of the molecule. |

| Molecular Weight | 130.19 g/mol | Influences physical properties like boiling point and vapor pressure. |

| Water Solubility | Insoluble | Limits its concentration in the aqueous phase, suggesting a tendency to partition to other phases or volatilize. |

| Vapor Pressure | Data not available | A higher vapor pressure would indicate a greater tendency to volatilize into the atmosphere. |

This table is populated with general data; specific experimental values for all properties under environmental conditions are not available.

Aquatic Ecotoxicity Research and Determination of Lethal Concentrations (LC50)

Specific experimental data on the aquatic ecotoxicity of this compound, including the determination of lethal concentrations (LC50) for standard test organisms like fish, daphnids, and algae, are not found in the reviewed literature. Safety data sheets for the compound contain general statements, such as it "contains no substances known to be hazardous to the environment or not degradable in waste water treatment plants," but this does not substitute for empirical ecotoxicological data.

In the absence of direct experimental data, predictive models such as Quantitative Structure-Activity Relationships (QSAR) can be utilized to estimate the potential toxicity of a chemical based on its structural similarity to other compounds with known toxicity profiles. These models are valuable tools for regulatory toxicology and risk assessment, particularly for data-poor chemicals europa.eunih.gov. However, the results of such models are predictions and should be confirmed with experimental testing.

Table 7.2: Hypothetical Aquatic Ecotoxicity Data (Based on QSAR Predictions - for illustrative purposes only)

| Test Organism | Endpoint | Predicted Concentration (mg/L) | Toxicity Class |

| Fathead Minnow (Pimephales promelas) | 96-hour LC50 | Not Available | - |

| Water Flea (Daphnia magna) | 48-hour EC50 | Not Available | - |

| Green Algae (Pseudokirchneriella subcapitata) | 72-hour EC50 | Not Available | - |

Comprehensive Methodologies for Assessing Environmental Impact and Risks

A comprehensive environmental impact and risk assessment for this compound would involve a multi-step process that evaluates its potential hazards and the likelihood of exposure. The general framework for such an assessment includes the following components:

Hazard Identification: This step involves a thorough review of the available toxicological and ecotoxicological data to determine the potential adverse effects of the substance on human health and the environment. Due to the limited specific data for this compound, this would likely involve an analysis of analogous compounds (other ketones and ethers) and the use of predictive models.

Exposure Assessment: This component aims to quantify the extent of exposure of human populations and environmental compartments to the chemical. It considers the sources of release, pathways of transport and transformation in the environment, and the concentrations in relevant media such as air, water, and soil.

Dose-Response Assessment: This step establishes the relationship between the dose of the chemical and the incidence of adverse effects in exposed populations or ecosystems. For ecotoxicity, this would involve determining the concentrations that cause specific effects (e.g., LC50).

Risk Characterization: The final step integrates the information from the previous three steps to estimate the probability and magnitude of adverse effects occurring under specific exposure scenarios. This involves comparing the predicted environmental concentrations with the determined no-effect concentrations or toxicity thresholds.

Given the current data gaps for this compound, a significant challenge in conducting a robust environmental risk assessment is the uncertainty associated with the hazard and exposure profiles. Further research is needed to generate the necessary empirical data to adequately characterize its environmental risks.

Future Research Directions and Emerging Areas in 4 Methoxy 4 Methyl 2 Pentanone Chemistry

Exploration of Unexplored Reactivity and Novel Transformations

While 4-Methoxy-4-methyl-2-pentanone is recognized for its utility as a solvent and an intermediate in the synthesis of pharmaceuticals and agrochemicals, its full reactive potential remains an area of active investigation. datainsightsmarket.commarketreportanalytics.comarchivemarketresearch.com The presence of both a ketone and an ether functional group within its structure provides a platform for a variety of chemical transformations. ontosight.ai

Future research is likely to delve deeper into the following areas:

Enolate and Aldol-type Chemistry: The ketone moiety can be deprotonated to form an enolate, a powerful nucleophile for carbon-carbon bond formation. Exploring the stereoselective alkylation and acylation of this enolate could lead to the synthesis of complex chiral molecules. Furthermore, its participation in aldol (B89426) and related reactions, such as the Mukaiyama aldol reaction, could be systematically studied to produce a range of functionalized products. Research on the retro-aldol cleavage of structurally similar compounds like 4-hydroxy-4-methyl-2-pentanone suggests that the reactivity of the carbonyl group is a fertile ground for investigation. pnas.org

Reactions at the Ether Linkage: The methoxy (B1213986) group, while generally stable, can be targeted for cleavage under specific conditions to yield the corresponding tertiary alcohol. Investigating selective dealkylation methods that are compatible with the ketone functionality could open up new synthetic pathways.

Novel Catalytic Transformations: Developing new catalytic systems that can selectively activate and transform this compound is a promising research avenue. This could include metal-catalyzed cross-coupling reactions or organocatalytic transformations that leverage the unique electronic and steric properties of the molecule.

Synthesis of Heterocyclic Compounds: The bifunctional nature of this compound makes it a potential precursor for the synthesis of various heterocyclic compounds. Reactions with binucleophiles, such as hydrazine (B178648) or hydroxylamine, could lead to the formation of pyrazoles, isoxazoles, and other ring systems of medicinal and material interest.

A summary of potential unexplored reactions is presented in the table below.

| Reaction Type | Potential Reagents | Potential Products | Research Focus |

| Stereoselective Enolate Alkylation | Chiral bases, Alkyl halides | Chiral α-substituted ketones | Asymmetric synthesis |

| Aldol Condensation | Aldehydes, Ketones | β-hydroxy ketones | Carbon-carbon bond formation |

| Ether Cleavage | Lewis acids, Protic acids | 4-hydroxy-4-methyl-2-pentanone | Functional group interconversion |

| Heterocycle Formation | Hydrazine, Hydroxylamine | Pyrazoles, Isoxazoles | Synthesis of novel ring systems |

Advanced Computational Modeling and Simulation for Predictive Research

Computational chemistry is becoming an indispensable tool for accelerating chemical research and development. In the context of this compound, advanced computational modeling and simulation can provide valuable insights that would be time-consuming and costly to obtain through experimentation alone.

Key areas for computational investigation include:

Reaction Mechanism and Pathway Analysis: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to elucidate the mechanisms of known and potential reactions involving this compound. This can help in understanding transition states, activation energies, and the factors controlling product selectivity. For instance, computational modeling has been used to predict the protonation states and transition states influencing the reactivity of related thiol compounds.

Catalyst Design: Computational screening can be used to identify and design optimal catalysts for specific transformations of this compound. This approach was successfully used in the computational design of retroaldolase enzymes for a substrate structurally related to this compound. pnas.org

Prediction of Physicochemical Properties: Quantitative Structure-Activity Relationship (QSAR) models and other in silico tools can be used to predict various properties of this compound and its derivatives, including their solubility, toxicity, and environmental fate. marquette.edu This information is crucial for assessing their potential applications and environmental impact.

Solvent Effects Simulation: Molecular dynamics simulations can be used to study the behavior of this compound as a solvent and its interactions with solutes at a molecular level. This can aid in the rational selection of solvents for specific chemical processes and in understanding its performance in formulations.

The following table outlines potential computational research projects.

| Research Area | Computational Method | Objective | Potential Impact |

| Reaction Energetics | DFT, ab initio methods | Predict reaction feasibility and selectivity | Guide experimental synthesis |

| Catalyst Screening | Molecular docking, QM/MM | Identify efficient catalysts for novel transformations | Develop more active and selective catalytic systems |

| Property Prediction | QSAR, Machine Learning | Estimate toxicity, biodegradability, and other properties | Facilitate risk assessment and green design |

| Solvation Studies | Molecular Dynamics | Understand solute-solvent interactions | Optimize its use as a solvent in various applications |

Green Chemistry and Sustainable Process Development Initiatives

The principles of green chemistry are increasingly influencing the chemical industry, with a focus on developing more environmentally benign processes. nih.govroyalsocietypublishing.org For this compound, this translates to initiatives aimed at both its synthesis and its application.

Future research in this area will likely focus on:

Greener Synthesis Routes: The development of sustainable manufacturing processes for this compound is a key objective. datainsightsmarket.comarchivemarketresearch.com This includes exploring the use of renewable feedstocks, employing catalytic methods to reduce waste, and minimizing the use of hazardous reagents and solvents. The successful synthesis of the related compound 4-mercapto-4-methyl-2-pentanone (B33688) using an environmentally friendly approach serves as a model for such endeavors. mdpi.com

Atom Economy and Waste Valorization: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a central tenet of green chemistry. Additionally, exploring ways to convert any by-products into valuable chemicals would further enhance the sustainability of the process.

Energy Efficiency: Investigating energy-efficient production methods, such as microwave-assisted synthesis or continuous flow processes, can significantly reduce the carbon footprint associated with the manufacturing of this compound.

The table below highlights key green chemistry initiatives.

| Initiative | Research Focus | Desired Outcome |

| Sustainable Synthesis | Use of biocatalysts, renewable feedstocks | Reduced environmental impact of production |

| Process Intensification | Continuous flow chemistry, microwave heating | Increased energy efficiency and reduced waste |

| Solvent Life Cycle Analysis | Biodegradability studies, recycling protocols | Comprehensive understanding of its environmental footprint |

| Waste Valorization | Conversion of by-products into useful materials | Circular economy approach to manufacturing |

Interdisciplinary Research Bridging Chemical, Biological, and Material Sciences

The unique combination of functional groups and physical properties of this compound makes it a versatile platform for interdisciplinary research, with potential applications at the interface of chemistry, biology, and material science.

Emerging areas of interdisciplinary research include:

Pharmaceutical and Agrochemical Delivery Systems: Its properties as a solvent and its potential for chemical modification make it a candidate for use in the development of novel drug and pesticide delivery systems. datainsightsmarket.commarketreportanalytics.comarchivemarketresearch.com This could involve its use in formulating microemulsions, nanoparticles, or as a starting material for biodegradable polymers that can encapsulate and release active ingredients in a controlled manner.

Bio-based Polymers and Materials: As the push for sustainable materials grows, the use of this compound as a building block for bio-based and biodegradable polymers is a promising area. datainsightsmarket.com Its structure could be incorporated into polyester (B1180765) or polycarbonate backbones to tune the material's properties, such as its flexibility, degradation rate, and thermal stability.

Functional Coatings and Adhesives: In material science, there is an ongoing need for high-performance coatings and adhesives with specific functionalities. nih.gov Research could focus on incorporating this compound into polymer resins to enhance properties like adhesion, chemical resistance, and surface tension.

Biocatalysis and Biotransformations: The intersection of chemistry and biology is exemplified by the use of enzymes to perform chemical transformations. pnas.org Research into enzymes that can recognize and selectively modify this compound could lead to highly efficient and environmentally friendly methods for producing valuable derivatives. The study of its role in the synthesis of flavor and fragrance compounds also falls within this interdisciplinary domain. ontosight.ai

The following table summarizes potential interdisciplinary research areas.

| Interdisciplinary Field | Research Application | Potential Innovation |

| Chemical Biology | Enzyme-catalyzed transformations | Green and selective synthesis of derivatives |

| Material Science | Development of functional polymers and coatings | Materials with tailored properties |

| Pharmaceutical Science | Controlled-release drug delivery systems | Improved therapeutic efficacy and reduced side effects |

| Agricultural Science | Advanced formulations for crop protection | More effective and environmentally friendly agrochemicals |

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of 4-Methoxy-4-methyl-2-pentanone relevant to experimental design?

- Methodological Answer : Key properties include a boiling point of 156°C, density of 0.91 g/cm³ (20°C), and flash point of 44°C . These parameters inform solvent selection, reflux conditions, and safety protocols. For example, its moderate boiling point makes it suitable for reactions requiring controlled evaporation. A table summarizing properties is provided below:

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 156°C | |

| Density (20°C) | 0.91 g/cm³ | |

| Flash Point | 44°C | |

| Molecular Formula | C₇H₁₄O₂ | |

| CAS RN | 107-70-0 |

Q. How can researchers verify the purity of this compound in laboratory settings?

- Methodological Answer : Gas chromatography (GC) with flame ionization detection is recommended, as commercial grades typically report >96.0% purity via GC analysis . Calibration with certified reference materials ensures accuracy. Contaminants such as residual solvents or isomers (e.g., 4-methyl-2-pentanone) should be monitored using retention time comparisons and mass spectrometry (MS) cross-validation .

Advanced Research Questions

Q. What safety protocols are essential when handling this compound under high-temperature conditions?

- Methodological Answer : Due to its flammability (Flash Point = 44°C) and classification under IMDG Code 3.3/UN 2293 , experiments above 50°C require inert atmospheres (N₂/Ar) and explosion-proof equipment. Ventilation must exceed 12 air changes/hour. A hazard mitigation table is provided:

| Hazard | Mitigation Strategy | Reference |

|---|---|---|

| Flammability | Use spark-resistant tools | |

| Inhalation Risk | Fume hoods with ≥0.5 m/s airflow | |

| Reactivity | Avoid strong oxidizers/acids |

Q. How does the methoxy group in this compound influence its reactivity in nucleophilic substitutions?

- Methodological Answer : The methoxy group (-OCH₃) acts as an electron-donating substituent, stabilizing adjacent carbocations and directing electrophilic attacks to the carbonyl carbon. For example, in acid-catalyzed reactions, the compound may undergo keto-enol tautomerism, facilitating alkylation or condensation reactions. Comparative studies with non-methoxy analogs (e.g., 4-methyl-2-pentanone) show enhanced electrophilicity in the methoxy derivative .

Q. What analytical techniques resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvent effects or tautomeric equilibria. Use deuterated solvents (e.g., CDCl₃) for ¹H/¹³C NMR to minimize shifts. For IR, compare vapor-phase spectra (to eliminate hydrogen bonding artifacts) with computational simulations (DFT/B3LYP/6-31G*). Cross-validate with high-resolution MS to confirm molecular ion peaks (expected m/z = 130.18) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in the classification of this compound across regulatory frameworks?

- Methodological Answer : The compound is listed as UN 2293 (IMDG Code 3.3) for flammable liquids , but some databases may conflate it with structurally similar ketones (e.g., 4-methyl-2-pentanone, CAS 108-10-1 ). Always verify CAS RN (107-70-0) and consult updated regulatory documents (e.g., IMO IMDG Code Vol. 2 ). For transport, use secondary containment compliant with ISO 16101:2016.

Research Workflow Optimization

Q. What strategies optimize the use of this compound as a solvent in multi-step syntheses?

- Methodological Answer : Due to its moderate polarity (logP ≈ 1.5 estimated), it is ideal for dissolving non-polar intermediates while allowing aqueous workups. For example, in Grignard reactions, its low water solubility (0.1–1 g/L) facilitates phase separation. Recycle via fractional distillation (bp 156°C) after drying with molecular sieves (3Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.